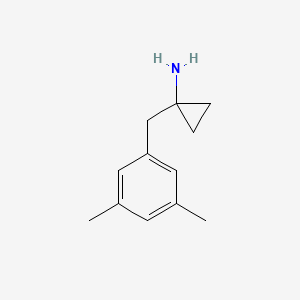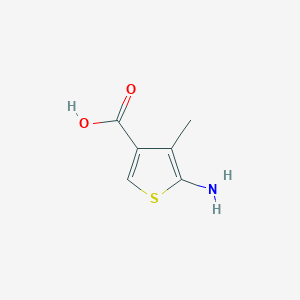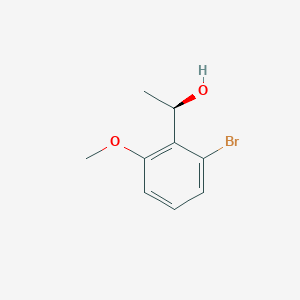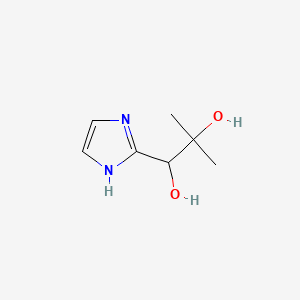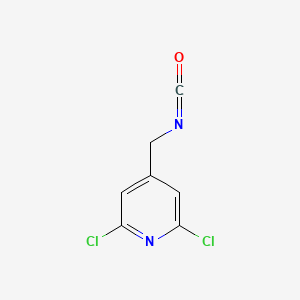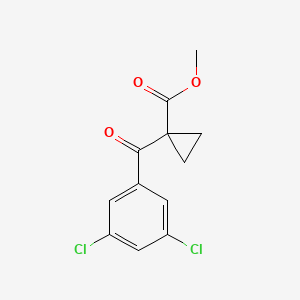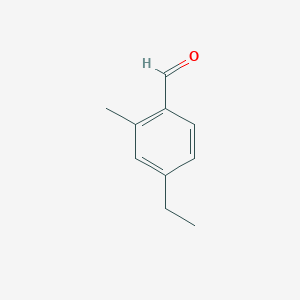![molecular formula C8H7BrN2O B13608075 3-[(Aminooxy)methyl]-4-bromobenzonitrile](/img/structure/B13608075.png)
3-[(Aminooxy)methyl]-4-bromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Aminooxy)methyl]-4-bromobenzonitrile is an organic compound that features a bromine atom, a nitrile group, and an aminooxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxime ligation reaction, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
the principles of oxime ligation and the use of aminooxy-functionalized reagents suggest that scalable methods could be developed based on these reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(Aminooxy)methyl]-4-bromobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) can be used to oxidize vicinal diols to aldehydes.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Oxidation of the aminooxy group can yield oxime derivatives.
Reduction: Reduction of the nitrile group results in the formation of primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Aminooxy)methyl]-4-bromobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Aminooxy)methyl]-4-bromobenzonitrile involves the formation of oxime bonds through the reaction of the aminooxy group with carbonyl compounds. This reaction is highly specific and can be catalyzed by aniline or phenylenediamine derivatives . The compound’s ability to form stable oxime bonds makes it useful for bioconjugation and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-((Aminooxy)methyl)-6-chloro-7-hydroxycoumarin: A fluorescent reagent used for the derivatization of carbohydrates.
3-aminooxy-1-propanamine: An inhibitor of ornithine decarboxylase with applications in cancer research.
Uniqueness
3-[(Aminooxy)methyl]-4-bromobenzonitrile is unique due to its combination of a bromine atom, a nitrile group, and an aminooxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and bioconjugation.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-(aminooxymethyl)-4-bromobenzonitrile |
InChI |
InChI=1S/C8H7BrN2O/c9-8-2-1-6(4-10)3-7(8)5-12-11/h1-3H,5,11H2 |
InChI Key |
SGCWVFZFWFTZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CON)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


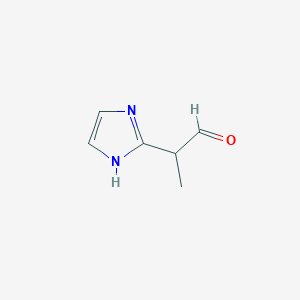
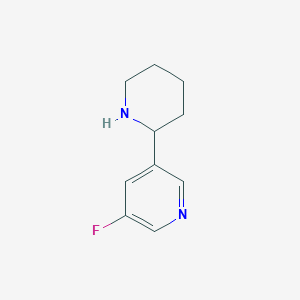
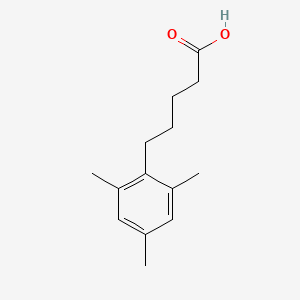
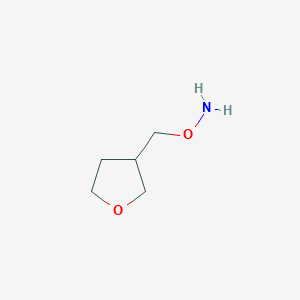
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)

